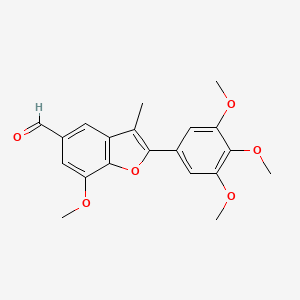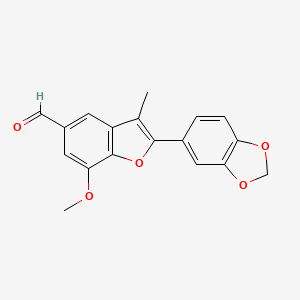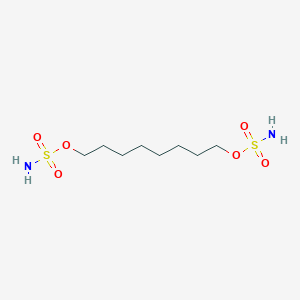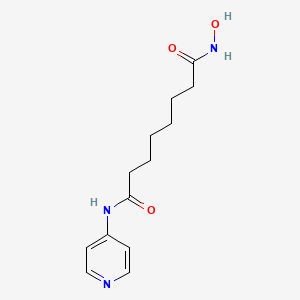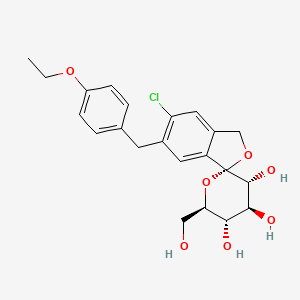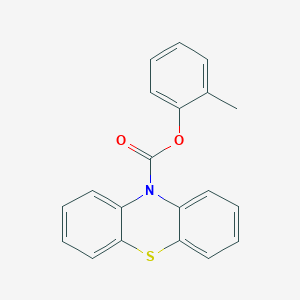![molecular formula C18H14Cl2N4O B10852377 5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)
5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorine atoms and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Condensation Reaction: The final step involves the condensation of the chlorinated pyridazine with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced imine groups.
Substitution: Substituted pyridazine derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Industrial Applications: It is explored for use in the synthesis of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-3-amine
- 5,6-dichloro-N-[(Z)-[(4-hydroxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine
- 5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyrimidin-4-amine
Uniqueness
5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring and the presence of the methoxyphenyl group. These structural features confer distinct chemical properties, such as enhanced stability and specific electronic characteristics, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H14Cl2N4O |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine |
InChI |
InChI=1S/C18H14Cl2N4O/c1-25-14-9-7-13(8-10-14)17(12-5-3-2-4-6-12)23-22-15-11-21-24-18(20)16(15)19/h2-11H,1H3,(H,22,24)/b23-17- |
InChI Key |
XOZNAUCJQWYKHM-QJOMJCCJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CN=NC(=C2Cl)Cl)/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CN=NC(=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


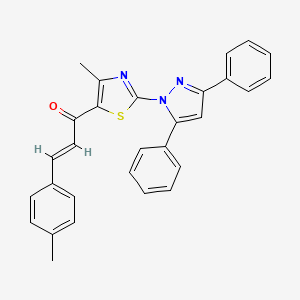

![2,6-dimethyl-3H-pyrrolo[3,2-f]quinolin-6-ium](/img/structure/B10852300.png)
![1-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-3-phenylbenzo[f]quinoline](/img/structure/B10852307.png)
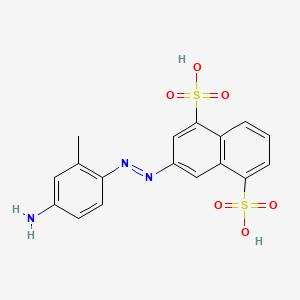
![3a,5b,10-trimethyl-1,2,3a,4,5,5a,6,7,10,10a-decahydrocyclopenta[a]fluorene-3,8(5bH,10bH)-dione](/img/structure/B10852330.png)
![N,N-dimethyl-4-[(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852343.png)
